![molecular formula C6H8O3S B14790815 2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
2-[(Acetylthio)methyl]-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Acetylthio)methyl]-2-propenoic acid is an organic compound with the molecular formula C6H8O3S It is characterized by the presence of an acetylthio group attached to a propenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylthio)methyl]-2-propenoic acid typically involves the reaction of 2-benzylacrylic acid with thioacetic acid. The reaction conditions often include the use of a solvent such as chloroform or methanol, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems can enhance efficiency and consistency in production .
化学反応の分析
Types of Reactions
2-[(Acetylthio)methyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols .
科学的研究の応用
2-[(Acetylthio)methyl]-2-propenoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antidiarrheal agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
作用機序
The mechanism of action of 2-[(Acetylthio)methyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, such as reduced secretion of water and electrolytes in the intestine, which is beneficial in treating diarrhea .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[(Acetylthio)methyl]-2-propenoic acid include:
3-(Acetylthio)-2-methylpropanoic acid: This compound has a similar structure but differs in the position of the acetylthio group.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: This compound has a longer alkyl chain, which affects its chemical properties and applications
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
特性
IUPAC Name |
2-(acetylsulfanylmethyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-4(6(8)9)3-10-5(2)7/h1,3H2,2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWAOLRSGYVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
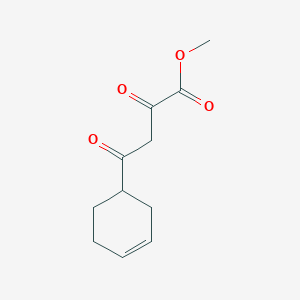
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B14790751.png)
![N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide](/img/structure/B14790754.png)
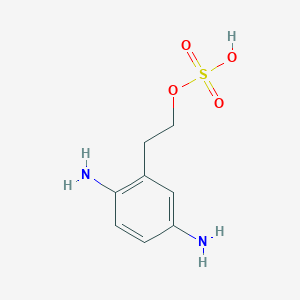
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
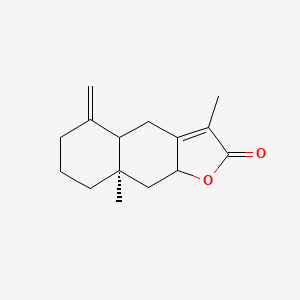
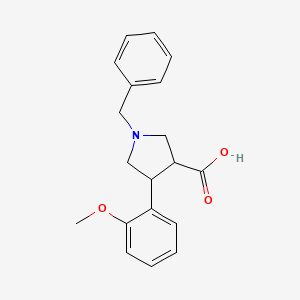
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
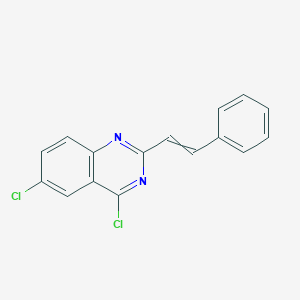

![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
